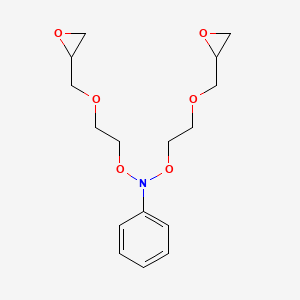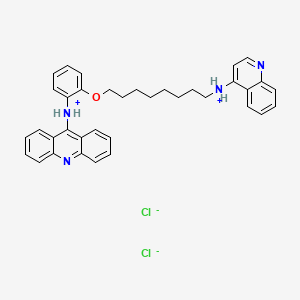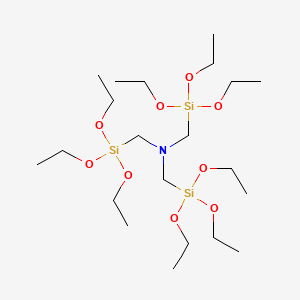
Tetraoctyloxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctyloxytitanium is a titanium-based compound known for its unique chemical properties and applications in various fields. It is a type of titanium alkoxide, which are compounds that contain titanium atoms bonded to alkoxide groups. These compounds are widely used in the production of titanium dioxide (TiO₂) and other related materials due to their reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraoctyloxytitanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with octanol (C₈H₁₇OH) under controlled conditions. The reaction typically involves the gradual addition of octanol to a solution of titanium tetrachloride in an inert solvent, such as toluene, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraoctyloxytitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂), a widely used material in pigments, sunscreens, and photocatalysts.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxide groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium halides or mixed alkoxides
Wissenschaftliche Forschungsanwendungen
Tetraoctyloxytitanium has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide and other titanium-based materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its antimicrobial properties and potential use in medical implants and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its reactivity and ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of tetraoctyloxytitanium involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of titanium dioxide and other titanium-based materials. The molecular targets and pathways involved include the interaction of the titanium center with various functional groups, leading to the formation of stable complexes and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium Tetraisopropoxide (TTIP): Another titanium alkoxide used in similar applications.
Titanium Tetrabutoxide (TTB): Used as a precursor for titanium dioxide synthesis.
Titanium Tetrachloride (TiCl₄): A common starting material for the synthesis of various titanium compounds.
Uniqueness
Tetraoctyloxytitanium is unique due to its longer alkoxide chains, which provide different solubility and reactivity properties compared to shorter-chain titanium alkoxides. This makes it particularly useful in applications where specific solubility and reactivity characteristics are required.
Eigenschaften
CAS-Nummer |
68585-66-0 |
|---|---|
Molekularformel |
C32H72O4Ti |
Molekulargewicht |
568.8 g/mol |
IUPAC-Name |
octan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |
InChI-Schlüssel |
LKWDMPSNSSSHTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)

![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)

![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)







